Cas no 843669-16-9 (7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex heterocyclic compound featuring a fused imidazopurine core with two 4-fluorophenyl substituents and methyl groups at the 1- and 3-positions. This derivative exhibits potential as a scaffold for pharmaceutical research due to its rigid, aromatic framework, which may enhance binding affinity in biological targets. The presence of fluorine atoms can improve metabolic stability and lipophilicity, while the dimethyl substitution may influence solubility and steric interactions. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and synthetic reproducibility are critical for reliable experimental outcomes.
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
843669-16-9 structure
Product name:7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:843669-16-9
MF:C21H15F2N5O2
MW:407.372910737991
CID:5361947

7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6,7-bis(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
    • 7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C21H15F2N5O2/c1-25-18-17(19(29)26(2)21(25)30)27-11-16(12-3-5-13(22)6-4-12)28(20(27)24-18)15-9-7-14(23)8-10-15/h3-11H,1-2H3
    • InChI Key: RGRGEZIYODCZCR-UHFFFAOYSA-N
    • SMILES: N12C=C(C3=CC=C(F)C=C3)N(C3=CC=C(F)C=C3)C1=NC1=C2C(=O)N(C)C(=O)N1C

7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3234-1165-5μmol
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3234-1165-75mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F3234-1165-1mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3234-1165-25mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3234-1165-15mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3234-1165-20mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F3234-1165-40mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F3234-1165-30mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F3234-1165-10μmol
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3234-1165-10mg
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
843669-16-9 90%+
10mg
$79.0 2023-07-05

7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Analysis of 7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 843669-16-9)

The compound 7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 843669-16-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate architecture, featuring an imidazo[1,2-g]purine core substituted with 4-fluorophenyl groups and methyl moieties. This combination of functional groups makes it a compelling subject for studies targeting enzyme modulation and receptor interactions.

Recent trends in drug discovery highlight a growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of 4-fluorophenyl rings in this molecule aligns with this trend, as fluorine atoms are known to improve lipophilicity and binding affinity. Researchers frequently search for "fluorophenyl derivatives in drug design" or "imidazo[1,2-g]purine applications," underscoring the relevance of this compound in modern medicinal chemistry.

From a synthetic perspective, the preparation of 7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions to introduce the 4-fluorophenyl groups. Analytical techniques such as NMR, HPLC, and mass spectrometry are critical for characterizing its purity and confirming its structural integrity. Queries like "CAS 843669-16-9 synthesis" or "purine derivative characterization" are common among chemists seeking methodological insights.

The potential therapeutic applications of this compound are vast. Preliminary studies suggest its utility as a kinase inhibitor, sparking interest in oncology research. Keywords such as "kinase inhibitors with fluorophenyl groups" or "imidazo[1,2-g]purine anticancer activity" reflect the compound's alignment with current cancer drug development paradigms. Its 1,3-dimethyl substitution pattern may further influence its pharmacokinetic profile, a topic often explored in searches like "methylated purine derivatives ADME."

Environmental and regulatory considerations are also pertinent. While not classified as hazardous, the compound's biodegradability and ecotoxicological impact warrant investigation. Researchers increasingly prioritize "green chemistry for fluorinated compounds," emphasizing sustainable synthesis routes for molecules like CAS 843669-16-9.

In summary, 7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione represents a multifaceted scaffold with promising scientific and industrial implications. Its structural features resonate with contemporary themes in drug discovery, material science, and environmental chemistry, making it a focal point for interdisciplinary research.

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